molecular formula C17H12OS B094606 2,6-Diphenyl-4H-thiopyran-4-one CAS No. 1029-96-5

2,6-Diphenyl-4H-thiopyran-4-one

Cat. No.: B094606
CAS No.: 1029-96-5
M. Wt: 264.3 g/mol
InChI Key: ATWNDGSQGMSBJZ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-thiopyran-4-one is an organic compound with the molecular formula C17H12OS and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiopyran ring substituted with phenyl groups at the 2 and 6 positions

Preparation Methods

The synthesis of 2,6-Diphenyl-4H-thiopyran-4-one typically involves the condensation of benzaldehyde with thiophene-2-carbaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiopyran ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Comparison with Similar Compounds

2,6-Diphenyl-4H-thiopyran-4-one can be compared with other thiopyran derivatives, such as 2,6-dimethyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties

Similar Compounds

Properties

IUPAC Name

2,6-diphenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWNDGSQGMSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145562
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-96-5
Record name 2,6-Diphenyl-4-thiopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?

A3: Studies have explored the photoreactions of this compound and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.

Q2: Are there improved synthetic routes available for this compound?

A4: Yes, researchers have focused on optimizing the synthesis of this compound. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.

Q3: Are there any studies investigating the derivatives of this compound?

A5: Research explored the chemistry of this compound 1,1-dioxide, a derivative of this compound. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around this compound to identify potentially useful derivatives.

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